molecular formula C16H13N3O B2752662 1-Phenyl-3-quinolin-6-ylurea CAS No. 58107-18-9

1-Phenyl-3-quinolin-6-ylurea

Cat. No.: B2752662
CAS No.: 58107-18-9
M. Wt: 263.3
InChI Key: JZNREJCVLZNWHA-UHFFFAOYSA-N
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Description

1-Phenyl-3-quinolin-6-ylurea is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline ring system fused with a phenylurea moiety, making it a unique structure with potential pharmacological properties.

Mechanism of Action

Target of Action

1-Phenyl-3-quinolin-6-ylurea is a quinoline derivative . Quinoline and its derivatives are known to exhibit a broad range of biological activities, including anticancer, anti-malaria, anti-inflammatory, and anti-HIV activities . They have been reported as a new type of tubulin polymerization inhibitor . Tubulins, the main components of the cytoskeleton, play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins are the primary targets of this compound.

Mode of Action

The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . This compound, as a tubulin polymerization inhibitor, disrupts this balance, thereby inhibiting cell division and leading to cell death .

Pharmacokinetics

Quinolone derivatives, which share a similar structure, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .

Result of Action

The primary result of the action of this compound is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-quinolin-6-ylurea can be synthesized through various methods. One common approach involves the reaction of quinoline-6-carboxylic acid with phenyl isocyanate under suitable conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-quinolin-6-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

1-Phenyl-3-quinolin-6-ylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 1-Phenyl-3-quinolin-5-ylurea
  • 1-Phenyl-3-isoquinolin-6-ylurea
  • 1-Phenyl-3-(3,5-bis(pyrid-2-yl)-1,2,4-triazol-4-yl)urea

Comparison: 1-Phenyl-3-quinolin-6-ylurea stands out due to its unique quinoline ring position, which may influence its binding affinity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-phenyl-3-quinolin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-13-6-2-1-3-7-13)19-14-8-9-15-12(11-14)5-4-10-17-15/h1-11H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNREJCVLZNWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Prepared from 6-aminoquinoline and phenyl isocyanate. m/z (ES+) 264 (M+H)+.
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